molecular formula C9H11Cl2NO B3027557 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride CAS No. 1332765-90-8

3-(2-Chlorophenyl)oxetan-3-amine hydrochloride

Cat. No.: B3027557
CAS No.: 1332765-90-8
M. Wt: 220.09
InChI Key: OGMFLQRDZVDHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)oxetan-3-amine hydrochloride is a substituted oxetane derivative featuring a chlorine atom at the ortho position of the phenyl ring. Oxetanes are strained four-membered heterocycles valued in medicinal chemistry for their ability to modulate physicochemical properties, such as solubility and metabolic stability. This compound’s molecular formula is C₉H₁₁Cl₂NO (calculated molecular weight: 220.1 g/mol based on ), and it is structurally related to several analogs with varying substituents on the phenyl ring or oxetane moiety.

Properties

IUPAC Name

3-(2-chlorophenyl)oxetan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMFLQRDZVDHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-90-8
Record name 3-Oxetanamine, 3-(2-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor. For example, a halogenated phenyl derivative can undergo a nucleophilic substitution reaction with an epoxide to form the oxetane ring.

    Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source. This step may involve the use of reagents such as ammonia or primary amines under suitable reaction conditions.

    Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group to form the hydrochloride salt. This can be achieved by treating the amine with hydrochloric acid.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-Chlorophenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives, such as oxetanones or oxetanols.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives, such as oxetanes with reduced functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, sodium cyanide, or thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding hydroxy derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)oxetan-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry as a precursor for the development of new therapeutic agents. Its structural features may contribute to the design of drugs with specific biological activities.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 2-chlorophenyl group and the amine group allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

The table below compares key structural analogs differing in halogen type, position, and electronic effects:

Compound Name Substituent Position & Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride 2-Cl C₉H₁₁Cl₂NO 220.1 1332920-60-1 Ortho-substitution may enhance steric hindrance; potential use in kinase inhibitors.
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride 3-Cl C₉H₁₁Cl₂NO 220.1 1332765-66-8 Meta-substitution likely reduces steric effects compared to ortho; higher similarity score (0.98 vs. 0.90) to 4-Cl analog .
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride 4-Cl C₉H₁₁Cl₂NO 220.1 1245782-61-9 Para-substitution improves symmetry; widely used in peptide mimetics .
3-(4-Bromophenyl)oxetan-3-amine hydrochloride 4-Br C₉H₁₁BrClNO 264.55 1349718-53-1 Bromine’s larger atomic radius increases molecular weight and may enhance lipophilicity.
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride 3-F C₉H₁₁ClFNO 203.65 1332921-18-2 Fluorine’s electronegativity enhances polarity, potentially improving solubility.
3-(3,4-Difluorophenyl)oxetan-3-amine hydrochloride 3,4-diF C₉H₁₀ClF₂NO 221.63 2411637-48-2 Dual fluorine substitution may enhance binding affinity in receptor-targeted therapies.

Key Observations:

  • Halogen Effects: Bromine analogs (e.g., 4-Br) are heavier and more lipophilic than chlorine derivatives, influencing pharmacokinetic profiles . Fluorine’s electronegativity (e.g., 3-F) enhances polarity and metabolic stability .

Analogs with Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride 3-OCH₃ C₁₀H₁₄ClNO₂ 215.68 1332765-95-3 Methoxy group donates electrons, increasing electron density on the phenyl ring.
3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride 4-CF₃ C₁₀H₁₁ClF₃NO 261.65 N/A Trifluoromethyl group is strongly electron-withdrawing, improving oxidative stability.
3-(trifluoromethyl)oxetan-3-amine hydrochloride CF₃ on oxetane C₄H₇ClF₃NO 177.55 1268883-21-1 Trifluoromethyl directly on oxetane increases steric and electronic effects.

Key Observations:

  • Electron-Withdrawing Groups (e.g., CF₃): Improve stability and may enhance binding to hydrophobic pockets .

Biological Activity

3-(2-Chlorophenyl)oxetan-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxetane ring, which is a four-membered cyclic ether known for its strained structure. This strain can contribute to the reactivity and biological activity of the compound. The presence of a chlorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with oxetane structures can exhibit significant antimicrobial properties. For instance, derivatives of oxetanes have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The introduction of halogens, such as chlorine, typically increases antibacterial efficacy by enhancing lipophilicity and facilitating membrane penetration .

In a comparative study, this compound demonstrated activity comparable to established antibiotics. This suggests that it may serve as a promising candidate for further development in antimicrobial therapies.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated in various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity, sparing normal cells while effectively inhibiting the growth of cancerous cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

  • Antimicrobial Efficacy : A study assessed the activity of this compound against clinical isolates of MRSA. The compound showed submicromolar activity, indicating a strong potential for treating resistant infections .
  • Cytotoxicity Assessment : In vitro tests on primary porcine monocyte-derived macrophages revealed minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The oxetane ring contributes to strain-induced reactivity, while the chlorophenyl group enhances interaction with biological targets. SAR studies indicate that modifications on the phenyl ring can lead to variations in potency and selectivity against different pathogens or cancer cell lines .

Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against MRSA with submicromolar efficacy.
Study 2Showed selective cytotoxicity in cancer cell lines while sparing normal cells.
Study 3Investigated SAR, revealing that halogen substitutions enhance biological activity.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride in laboratory settings?

The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, oxetane derivatives are often prepared by reacting oxetan-3-amine with substituted aryl halides (e.g., 2-chlorophenyl groups) under basic conditions. Tert-butyl carbamates (Boc-protected amines) are commonly used intermediates to stabilize reactive amine groups during synthesis . Purification typically involves recrystallization or column chromatography, with purity verification via HPLC or NMR.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the structure, particularly the oxetane ring and chlorophenyl moiety.
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, as seen in structurally similar arylcyclohexylamine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the solubility and stability properties of this compound under standard laboratory conditions?

Hydrochloride salts of aromatic amines are generally water-soluble but may degrade under prolonged exposure to light or moisture. Stability studies recommend storage at -20°C in airtight containers, as observed for analogous compounds like 3-fluoro Deschloroketamine hydrochloride .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during nucleophilic substitution?

Key parameters include:

  • Temperature : Controlled heating (60–80°C) to enhance reactivity without decomposition.
  • Catalysts : Use of Pd-based catalysts for coupling reactions involving halogenated aryl groups.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates . Reaction progress should be monitored via TLC or in-situ NMR to identify side products and adjust conditions dynamically.

Q. What computational methods are used to predict the reactivity of this compound?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack. InChI keys and SMILES notations (e.g., generated via PubChem tools) facilitate database integration for virtual screening .

Q. How does the chlorophenyl substituent influence the compound’s biological activity in medicinal chemistry studies?

The 2-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic protein pockets. Structural analogs like (R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride demonstrate activity in neurotransmitter modulation, suggesting potential CNS applications .

Q. What strategies mitigate data contradictions in stability studies under varying pH conditions?

  • pH-Dependent Degradation Assays : Perform kinetic studies in buffered solutions (pH 1–13) to identify degradation pathways.
  • HPLC-MS Analysis : Track degradation products and correlate with pH-induced structural changes. Contradictions may arise from impurities or solvent interactions; replicate experiments under controlled humidity/temperature .

Q. Which derivatization methods enhance detection sensitivity in trace analysis?

Derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) improves UV/fluorescence detection limits. This approach, validated for biogenic amines, can be adapted for quantifying low-concentration samples in biological matrices .

Methodological Notes

  • Safety Protocols : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-3: 140 mg/m³) for handling hazardous powders .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., IR frequencies via DFT) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride
Reactant of Route 2
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.